A Technical Guide to 3-(Methoxymethoxy)phenol (CAS 18066-10-9): Properties, Synthesis, and Applications in Research
A Technical Guide to 3-(Methoxymethoxy)phenol (CAS 18066-10-9): Properties, Synthesis, and Applications in Research
Introduction: In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. Phenolic moieties, while being crucial pharmacophores in many active molecules, present a significant challenge due to their inherent reactivity.[1][2] 3-(Methoxymethoxy)phenol, a methoxymethyl (MOM) ether derivative of 3-methoxyphenol, represents a key solution to this challenge. It serves as a stable, protected intermediate, enabling chemists to perform a wide array of chemical transformations on other parts of a molecule without interference from the acidic phenolic proton. This guide provides an in-depth examination of the properties, synthesis, and strategic applications of 3-(Methoxymethoxy)phenol for researchers and professionals in the chemical and pharmaceutical sciences.
Core Physicochemical and Spectroscopic Profile
While extensive experimental data for 3-(Methoxymethoxy)phenol is not widely published, its core properties can be reliably established.[3] A comprehensive understanding of its spectroscopic characteristics can be inferred from the well-documented data of its parent compound, 3-methoxyphenol, and the known spectral signatures of the methoxymethyl (MOM) protecting group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18066-10-9 | [3] |
| Molecular Formula | C₈H₁₀O₃ | [3] |
| Molecular Weight | 154.16 g/mol | [3] |
| IUPAC Name | 1-(Methoxymethoxy)-3-methoxybenzene | Inferred |
| Synonyms | Phenol, 3-(methoxymethoxy)- | [3] |
| Purity | Typically ≥96% | |
| InChI Key | VTXUKOKMVNMHJX-UHFFFAOYSA-N |
Table 2: Predicted Spectroscopic Data
The transition from 3-methoxyphenol to its MOM-protected form induces characteristic shifts in its spectral data. The most telling of these is the disappearance of the phenolic -OH signals and the appearance of signals corresponding to the -O-CH₂-O-CH₃ moiety.
| Technique | Expected Key Signals / Features | Rationale & Comparative Insights |
| ¹H NMR | δ ≈ 7.1-7.2 (t, 1H, Ar-H)δ ≈ 6.5-6.7 (m, 3H, Ar-H)δ ≈ 5.2 (s, 2H, -O-CH₂ -O-)δ ≈ 3.8 (s, 3H, Ar-OCH₃ )δ ≈ 3.5 (s, 3H, -O-CH₂-OCH₃ ) | The aromatic proton signals will be similar to those of 3-methoxyphenol.[4] The key diagnostic signals are the two new singlets: the methylene bridge protons (-O-CH₂-O-) typically appear downfield around 5.2 ppm, and the new methoxy protons of the MOM group appear around 3.5 ppm. |
| ¹³C NMR | δ ≈ 160-161 (Ar-C-OMOM)δ ≈ 156-157 (Ar-C-OCH₃)δ ≈ 130-131 (Ar-CH)δ ≈ 107-108 (Ar-CH)δ ≈ 102-103 (Ar-CH)δ ≈ 94-95 (-O-C H₂-O-)δ ≈ 55-56 (methoxy carbons) | The carbon of the methylene bridge (-O-CH₂-O-) is expected around 94-95 ppm. The two distinct methoxy group carbons will appear in the typical region of 55-56 ppm.[4] |
| IR (Infrared) | Absence of broad O-H stretch (3200-3600 cm⁻¹)Presence of strong C-O stretches (1000-1250 cm⁻¹)Aromatic C=C stretches (1450-1600 cm⁻¹)sp³ C-H stretches (~2850-3000 cm⁻¹) | The most critical diagnostic feature is the complete disappearance of the broad hydroxyl peak characteristic of phenols.[5][6] This is replaced by prominent C-O stretching bands associated with the acetal structure of the MOM ether. |
| MS (Mass Spec) | M⁺ at m/z = 154.16 | The molecular ion peak will correspond to the compound's molecular weight. Common fragmentation patterns would include the loss of formaldehyde (-CH₂O) or the methoxy group (-OCH₃) from the MOM ether. |
Synthesis and Reactivity: The Protecting Group Strategy
The primary role of 3-(Methoxymethoxy)phenol is to serve as a protected version of 3-methoxyphenol. The synthesis, therefore, involves the installation of the MOM group onto the phenolic oxygen, and its core reactivity is defined by the conditions required for its removal (deprotection).
Synthesis via MOM Protection
The methoxymethylation of a phenol is a standard transformation in organic synthesis. The choice of reagent is critical; while chloromethyl methyl ether is effective, its recognized carcinogenic potential makes it undesirable.[7] A safer and more practical alternative utilizes dimethoxymethane with an acid catalyst.[7] This approach leverages readily available and less hazardous materials to achieve the desired protection.
-
Objective: To protect the phenolic hydroxyl group of 3-methoxyphenol using dimethoxymethane.
-
Rationale: The reaction proceeds via acid-catalyzed formation of a methoxymethyl cation from dimethoxymethane, which is then trapped by the nucleophilic phenolic oxygen. The use of a Soxhlet extractor with molecular sieves ensures the reaction medium remains anhydrous, driving the equilibrium towards product formation.
-
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a Soxhlet extractor containing activated 3A molecular sieves, add 3-methoxyphenol (1.0 eq).
-
Add a suitable anhydrous solvent such as methylene chloride or THF, followed by dimethoxymethane (excess, ~5-10 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (p-TsOH, ~0.02 eq).[7]
-
Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and quench the catalyst by adding a small amount of a tertiary amine base, like triethylamine.[7]
-
Perform an aqueous workup by washing the organic layer with dilute sodium hydroxide solution to remove any unreacted starting material, followed by a water wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 3-(Methoxymethoxy)phenol.
-
Core Reactivity and Deprotection
The MOM ether is valued for its stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides. Its primary point of reactivity is its cleavage under acidic conditions to regenerate the parent phenol. This selective removal is the cornerstone of its utility.
The deprotection mechanism involves protonation of one of the ether oxygens, followed by cleavage to release the stable methoxymethyl cation and the free phenol. A variety of acidic reagents can effect this transformation, from aqueous HCl to Lewis acids or solid acid catalysts, offering flexibility to the synthetic chemist.[8]
Strategic Applications in Research and Development
The utility of 3-(Methoxymethoxy)phenol is not as a final product but as a crucial intermediate building block. Its application is foundational in scenarios where the synthesis of a complex target molecule requires reactions that would otherwise be compromised by a free phenolic group.
-
Enabling Nucleophilic and Base-Mediated Reactions: Many powerful bond-forming reactions in organic chemistry, such as those involving Grignard reagents, organolithiums, or strong non-nucleophilic bases like LDA, are incompatible with the acidic proton of a phenol. By converting 3-methoxyphenol to 3-(Methoxymethoxy)phenol, chemists can perform ortho-lithiation, introduce sensitive side-chains, or build complex frameworks without a premature acid-base quenching of their reagents.
-
Facilitating Electrophilic Aromatic Substitution: While the hydroxyl group is a strong ortho-, para-director, its high reactivity can lead to over-reaction or undesired side reactions during electrophilic substitution (e.g., bromination, nitration).[9] The MOM-protected ether still acts as an activating, ortho-, para-directing group but with attenuated reactivity, allowing for more controlled and selective substitutions on the aromatic ring.
-
Intermediate in Pharmaceutical Synthesis: Phenols and their derivatives are ubiquitous in pharmaceuticals.[1][2] 3-(Methoxymethoxy)phenol can serve as a precursor to complex drug candidates where the 3-methoxyphenol core is required. The MOM group ensures that this core remains intact during the assembly of other pharmacophoric features, only to be revealed in a late-stage deprotection step.
Safety and Handling
Specific toxicological data for 3-(Methoxymethoxy)phenol is not extensively documented. Therefore, safety protocols should be based on the known hazards of its parent compound, 3-methoxyphenol, and general principles of laboratory chemical safety.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with eyes, skin, and clothing.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[10][11]
-
Hazards of Precursor (3-Methoxyphenol): 3-Methoxyphenol is known to be harmful if swallowed and toxic in contact with skin.[12][13] It can cause skin and eye irritation. It is reasonable to assume that 3-(Methoxymethoxy)phenol may present similar hazards.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which could cause premature deprotection).[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
3-(Methoxymethoxy)phenol (CAS 18066-10-9) is a quintessential example of a strategic synthetic intermediate. While its direct applications are limited, its role as a protected building block is invaluable to the research chemist and drug development professional. By providing a stable and reliable method to mask the reactivity of the 3-methoxyphenol core, it unlocks a broader range of synthetic possibilities, enabling the efficient and controlled construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and the logic of its deprotection is essential for its effective deployment in any advanced synthesis program.
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Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. Retrieved from [Link]
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Supporting information for an article on RSC.org. (n.d.). Characterization of 3-Methoxyphenol. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
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Ranu, B. C., et al. (2004). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 9(1), 59-62. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved from [Link]
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Al-Khayri, J. M., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. Retrieved from [Link]
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